Indoline-7-carbonitrile

Thermal stability Distillation Process development

Indoline-7-carbonitrile (CAS 115661-82-0), also known as 7-cyanoindoline or 2,3-dihydro-1H-indole-7-carbonitrile, is a bicyclic heteroaromatic compound consisting of a saturated indoline core bearing a nitrile substituent at the 7-position. It serves as a crucial synthetic intermediate in the preparation of the α1a-adrenoceptor antagonist silodosin (S465000), which is clinically used for the treatment of benign prostatic hyperplasia.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 115661-82-0
Cat. No. B147809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-7-carbonitrile
CAS115661-82-0
Synonyms2,3-Dihydro-1H-indole-7-carbonitrile;  Indoline-7-carbonitrile;  7-Cyano-1H-indoline;  7-Indolinecarbonitrile
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2C#N
InChIInChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2
InChIKeyYABRSQUYXZGQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-7-carbonitrile (CAS 115661-82-0): A Defined 7-Cyanoindoline Building Block for Medicinal Chemistry and Process Development


Indoline-7-carbonitrile (CAS 115661-82-0), also known as 7-cyanoindoline or 2,3-dihydro-1H-indole-7-carbonitrile, is a bicyclic heteroaromatic compound consisting of a saturated indoline core bearing a nitrile substituent at the 7-position [1]. It serves as a crucial synthetic intermediate in the preparation of the α1a-adrenoceptor antagonist silodosin (S465000), which is clinically used for the treatment of benign prostatic hyperplasia [2]. The compound is commercially available at scales up to kilograms with HPLC-verified purities typically ≥98% [3].

Indoline-7-carbonitrile Procurement: Why Positional Isomers and Unsaturated Analogs Are Not Interchangeable


Generic substitution with other indoline‑carbonitrile isomers (e.g., 5‑ or 6‑cyanoindolines) or with the unsaturated indole‑7‑carbonitrile is technically unsound due to profound differences in physicochemical properties and reactivity that directly impact downstream synthetic utility. The 7‑position cyano group on a saturated indoline scaffold confers a distinct electronic environment and steric profile compared to regioisomers, which can alter reaction kinetics, regioselectivity, and purification behavior in multi‑step pharmaceutical syntheses [1]. Moreover, the saturated 2,3‑dihydroindole ring versus the fully aromatic indole system yields marked disparities in lipophilicity (ΔLogP ≈ 0.2–0.6), basicity (ΔpKa ≈ 12 units), and thermal stability (ΔBoiling Point ≈ 45 °C), meaning that reaction conditions optimized for Indoline‑7‑carbonitrile cannot be directly transferred to its close analogs without extensive re‑validation [2].

Indoline-7-carbonitrile (115661-82-0): Quantitative Differentiation Evidence Versus Closest Analogs


Boiling Point and Thermal Processing Window: Indoline‑7‑carbonitrile vs. Indole‑7‑carbonitrile

Indoline-7-carbonitrile exhibits a substantially lower boiling point (305.2 °C at 760 mmHg) compared to its unsaturated aromatic analog indole-7-carbonitrile (350 °C at 760 mmHg), a difference of approximately 45 °C [1]. This disparity arises from the saturation of the 2,3-bond in the indoline ring, which reduces π‑stacking interactions and lowers intermolecular forces relative to the fully conjugated indole system.

Thermal stability Distillation Process development

Lipophilicity (LogP): A 0.2–0.6 Unit Difference with Implications for Chromatography and Bioavailability Predictions

Indoline-7-carbonitrile displays a measured/calculated LogP of 1.40, which is 0.2–0.6 units lower than the LogP of its aromatic counterpart indole-7-carbonitrile (LogP = 1.58–2.04) [1]. The reduced lipophilicity stems from the saturation of the indoline ring, which diminishes overall hydrophobicity and alters the compound's partitioning behavior in both analytical and biological matrices.

Lipophilicity LogP Chromatography Drug-likeness

Acidity/Basicity (pKa): A 12‑Unit Shift Dictates Salt Formation and Reactive Compatibility

The predicted pKa of Indoline-7-carbonitrile is 2.63, indicating that the indoline NH is significantly more acidic than the indole NH of indole-7-carbonitrile, which exhibits a predicted pKa of 14.61 [1][2]. This 12‑unit difference reflects the stabilization of the conjugate base by the electron‑withdrawing nitrile group in the saturated indoline framework versus the aromatic indole system.

pKa Ionization state Salt selection Reactivity

Synthetic Accessibility: Documented Yield of ~59% in a One‑Step Cyanation Procedure

A practical synthesis of Indoline-7-carbonitrile proceeds via reaction of indoline with trichloroacetonitrile, affording the target compound with a reported yield of approximately 59% . This single‑step transformation from a readily available feedstock contrasts with the multi‑step sequences often required for the preparation of regioisomeric cyanoindolines (e.g., 5‑ or 6‑cyanoindolines), for which consolidated yield data remain sparse in the public domain.

Synthesis yield Cyanation Process efficiency

Commercial Purity and Supply Chain Reliability: 98% HPLC Purity with Production up to kg Scale

Indoline-7-carbonitrile is commercially available from multiple reputable vendors with a standard purity specification of 98% (minimum, by HPLC) and moisture content ≤0.5%, with production capabilities extending to kilogram quantities [1]. While many specialty building blocks are supplied at 95% or 97% purity, the consistent 98% HPLC purity across vendors provides higher assurance of batch‑to‑batch reproducibility for sensitive downstream reactions.

Purity Quality control Supply chain

Indoline-7-carbonitrile (115661-82-0): Evidence‑Based Application Scenarios for Scientific and Industrial Use


Synthesis of Silodosin and Related α1a‑Adrenoceptor Antagonists

Indoline-7-carbonitrile is the foundational starting material for the construction of the indoline‑7‑carbonitrile substructure present in silodosin and its key intermediates . The documented pKa of 2.63 enables efficient N‑alkylation under mild basic conditions [1], a critical step in the silodosin synthetic pathway. The 98% HPLC purity specification [2] ensures that downstream intermediates meet the stringent impurity profiles required for pharmaceutical manufacturing.

Medicinal Chemistry Exploration of 7‑Substituted Indoline Scaffolds

The 7‑cyano group serves as a versatile handle for further functionalization (e.g., reduction to aminomethyl, hydrolysis to carboxylic acid, or cycloaddition to tetrazoles). The measured LogP of 1.40 places the compound in a favorable lipophilicity range for CNS drug discovery, and the lower boiling point relative to indole‑7‑carbonitrile [1] facilitates purification of early‑stage analogs via distillation or sublimation.

Process Chemistry Development and Scale‑Up Studies

With a reported one‑step synthetic yield of ~59% and commercial availability at kilogram scale with 98% HPLC purity [1], Indoline-7-carbonitrile offers a well‑characterized starting point for process optimization. The thermal stability window indicated by a boiling point of 305.2 °C [2] allows for high‑temperature solvent removal and distillation operations without significant decomposition risk.

Analytical Method Development and Reference Standard Qualification

The distinct chromatographic behavior (LogP = 1.40) and well‑defined spectroscopic signatures (e.g., IR absorption at 2217 cm⁻¹ for the nitrile group) [1] make Indoline-7-carbonitrile a suitable reference compound for HPLC method development and for verifying the identity of more complex silodosin‑related impurities. The availability of detailed characterization data, including elemental analysis [1], supports its use as a secondary reference standard.

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